(S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a complex organic compound known for its unique structural properties It features a brominated phenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid moiety
Preparation Methods
The synthesis of (S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multiple steps, starting with the bromination of a phenyl ring. The Fmoc group is introduced to protect the amino acid during the synthesis process. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
(S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein interactions and enzyme mechanisms.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the Fmoc-protected amino acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or structural modifications of target molecules.
Comparison with Similar Compounds
(S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can be compared with other similar compounds, such as:
- (S)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- (S)-4-(3-Iodo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C25H22BrNO4 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
(2S)-4-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
MTAPSYJBXWXRTR-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)Br)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.